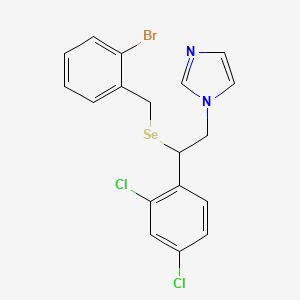
Antifungal agent 55
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antifungal agent 55 is a potent compound used to combat fungal infections. It is part of a broader class of antifungal agents that target specific components of fungal cells to inhibit their growth and proliferation. This compound is particularly effective against a variety of pathogenic fungi, making it a valuable tool in both clinical and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 55 involves several steps, typically starting with the preparation of a core structure that is then modified to enhance its antifungal properties. Common synthetic routes include:
Condensation Reactions: These reactions are used to form the core structure of the compound.
Functional Group Modifications: Various functional groups are added or modified to improve the compound’s efficacy and stability.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. These methods ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the production process.
化学反応の分析
Types of Reactions
Antifungal agent 55 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The addition of hydrogen or removal of oxygen, which can alter the compound’s activity.
Substitution: Replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions are typically more active or stable derivatives of this compound, which can be further tested for their antifungal efficacy.
科学的研究の応用
Antifungal agent 55 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in studies to understand fungal cell biology and the effects of antifungal agents on fungal growth and development.
Medicine: Applied in clinical research to develop new treatments for fungal infections, particularly in immunocompromised patients.
Industry: Used in the development of antifungal coatings and materials to prevent fungal growth in various industrial applications.
作用機序
The mechanism of action of Antifungal agent 55 involves targeting specific components of the fungal cell membrane or cell wall. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and leading to cell death. This compound may also inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall, further compromising the cell’s structural integrity.
類似化合物との比較
Antifungal agent 55 is unique in its dual mechanism of action, targeting both the cell membrane and cell wall of fungi. Similar compounds include:
Amphotericin B: Binds to ergosterol but has significant toxicity issues.
Azoles: Inhibit ergosterol synthesis but may lead to resistance over time.
Echinocandins: Inhibit β-(1,3)-glucan synthesis but are less effective against certain fungal species.
This compound stands out due to its broad-spectrum activity and lower propensity for resistance development, making it a promising candidate for further research and development.
特性
分子式 |
C18H15BrCl2N2Se |
|---|---|
分子量 |
489.1 g/mol |
IUPAC名 |
1-[2-[(2-bromophenyl)methylselanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole |
InChI |
InChI=1S/C18H15BrCl2N2Se/c19-16-4-2-1-3-13(16)11-24-18(10-23-8-7-22-12-23)15-6-5-14(20)9-17(15)21/h1-9,12,18H,10-11H2 |
InChIキー |
CXWBMQZTZZZSKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C[Se]C(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


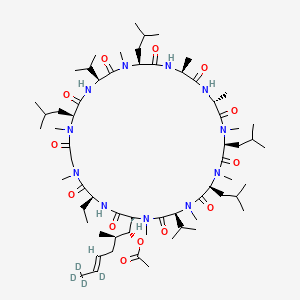
![1-(2-chlorophenyl)-5-(4-chlorophenyl)-4-(2H-tetrazol-5-ylmethyl)-N-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]pyrazole-3-carboxamide](/img/structure/B12385107.png)
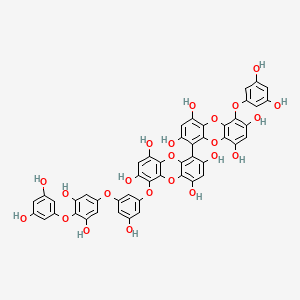
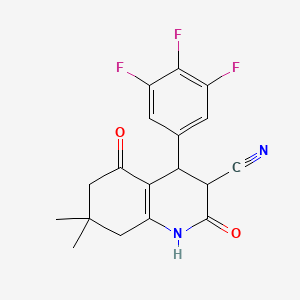
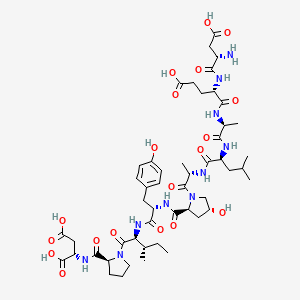
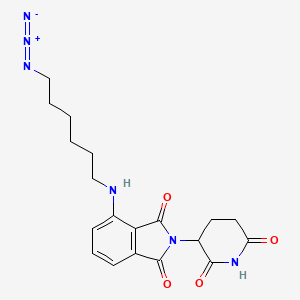
![(6Z,9Z,28Z,31Z)-19-[4-(dimethylamino)butyl]heptatriaconta-6,9,28,31-tetraen-19-ol](/img/structure/B12385140.png)
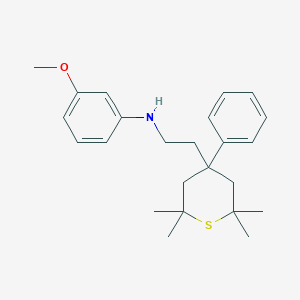
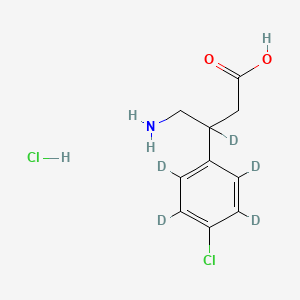
![[1,1,2,3,3-pentadeuterio-1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12385154.png)
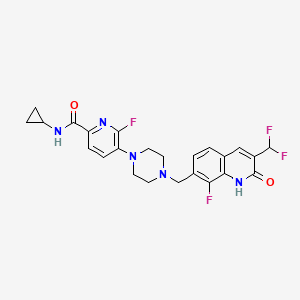
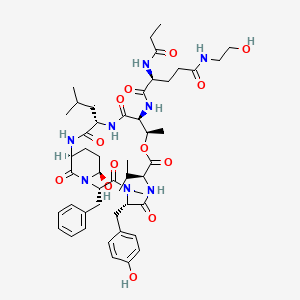
![6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide](/img/structure/B12385168.png)
![N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide](/img/structure/B12385169.png)
